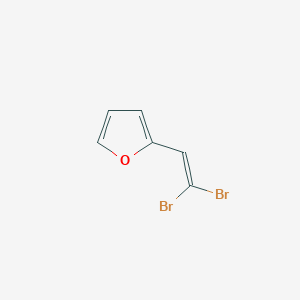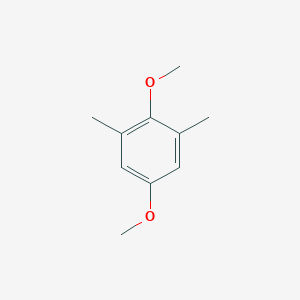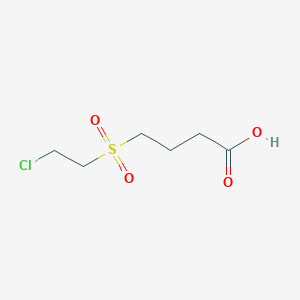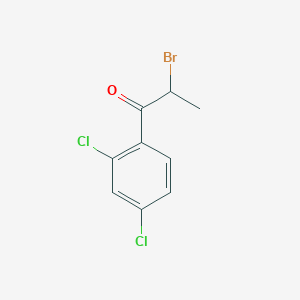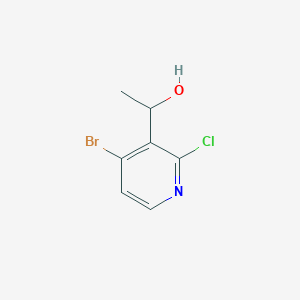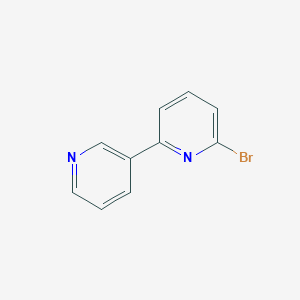
6-溴-2,3'-联吡啶
描述
6-Bromo-2,3’-bipyridine is a chemical compound with the CAS Number: 106047-28-3 . It has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3’-bipyridine consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . The InChI code for this compound is 1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H .Physical And Chemical Properties Analysis
6-Bromo-2,3’-bipyridine is a solid at room temperature . The storage temperature for this compound is between 2-8°C in an inert atmosphere .科学研究应用
柔性配体的合成
6-溴-2,3'-联吡啶在柔性多齿配体的合成中起着关键作用。Charbonnière等人(2002年)的研究详细介绍了它在通过碱辅助亲核取代制备多官能团联吡啶配体中的应用。这些配体非常适合与镧系(III)阳离子形成络合物(Charbonnière,Weibel和Ziessel,2001年)。
生物应用的配体设计
Charbonnière,Weibel和Ziessel(2002年)还展示了将6-溴-2,3'-联吡啶转化为酯和酸的过程。这个过程有助于进一步的官能团化,可能对标记生物材料有用(Charbonnière,Weibel和Ziessel,2002年)。
配位化学
在配位化学中,这种化合物对于合成具有潜在应用于发光和生物成像的配体至关重要。Mameri,Charbonnière和Ziessel(2003年)从6-溴-2,3'-联吡啶合成了配体,显示出在生物pH值下水中具有有希望的发光性能,这对于生物成像应用是一个关键方面(Mameri, Charbonnière, & Ziessel, 2003)。
同核和异核金属配合物
该化合物在合成同核和异核金属配合物中起着构建块的作用。Fallahpour,Neuburger和Zehnder(1999年)利用6-溴-2,3'-联吡啶制备了这类配合物,并研究了它们的化学和电化学性质。这项研究在材料科学和催化领域具有重要意义(Fallahpour, Neuburger, & Zehnder, 1999)。
大分子和超分子结构的合成
6-溴-2,3'-联吡啶还可用于合成用于宏观和超分子应用的结构。Amb和Rasmussen(2006年)报道了它在为配体设计创建溶解基团中的应用,这对于开发复杂的分子结构至关重要(Amb & Rasmussen, 2006)。
安全和危害
属性
IUPAC Name |
2-bromo-6-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCXTRCHSSUWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543424 | |
| Record name | 6-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3'-bipyridine | |
CAS RN |
106047-28-3 | |
| Record name | 6-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

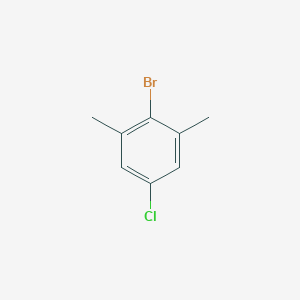



![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)
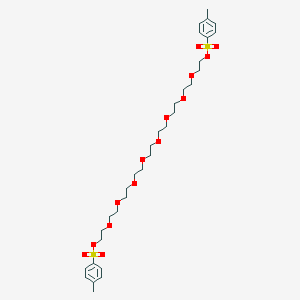
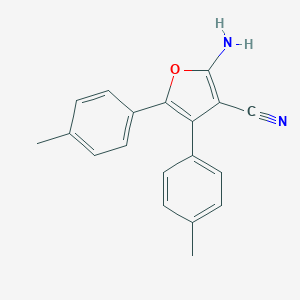
![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)
